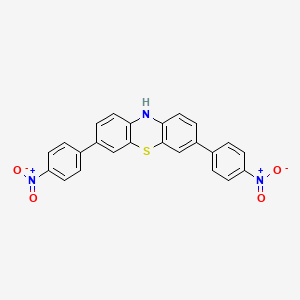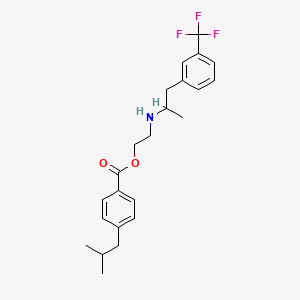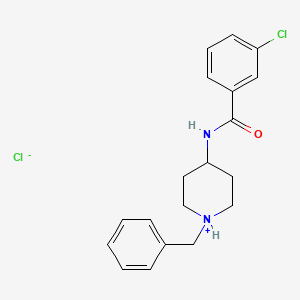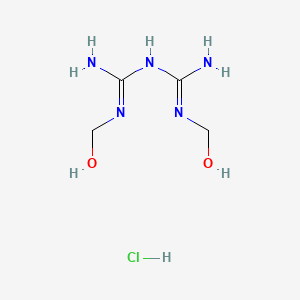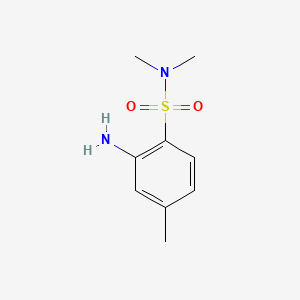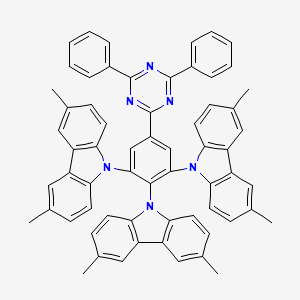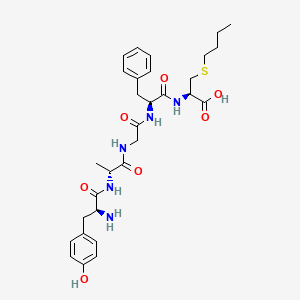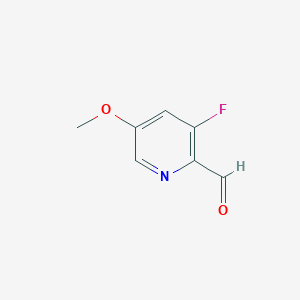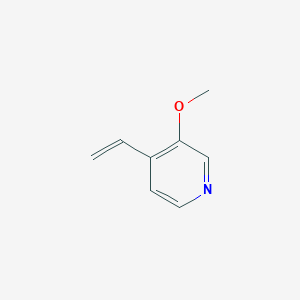![molecular formula C13H20N2O3 B13779788 Acetamide, N-[3-[(2,3-dihydroxypropyl)ethylamino]phenyl]- CAS No. 63467-22-1](/img/structure/B13779788.png)
Acetamide, N-[3-[(2,3-dihydroxypropyl)ethylamino]phenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, N-[3-[(2,3-dihydroxypropyl)ethylamino]phenyl]-: is a chemical compound with the molecular formula C13H20N2O3 and a molecular weight of 252.31 g/mol . This compound is characterized by the presence of an acetamide group attached to a phenyl ring, which is further substituted with a 2,3-dihydroxypropyl and ethylamino group. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-[3-[(2,3-dihydroxypropyl)ethylamino]phenyl]- typically involves the reaction of 3-aminophenylacetamide with 2,3-dihydroxypropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The hydroxyl groups in the 2,3-dihydroxypropyl moiety can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as halides or alkoxides under basic conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Acetamide, N-[3-[(2,3-dihydroxypropyl)ethylamino]phenyl]- is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in diverse chemical reactions, making it valuable in organic synthesis.
Biology: In biological research, this compound is used to study enzyme interactions and protein modifications. Its ability to form stable complexes with proteins makes it a useful tool in biochemical assays.
Industry: In the industrial sector, Acetamide, N-[3-[(2,3-dihydroxypropyl)ethylamino]phenyl]- is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.
Wirkmechanismus
The mechanism of action of Acetamide, N-[3-[(2,3-dihydroxypropyl)ethylamino]phenyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The 2,3-dihydroxypropyl group plays a crucial role in these interactions by forming hydrogen bonds with amino acid residues in the target proteins. This binding can lead to changes in the protein’s conformation and activity, thereby exerting its effects.
Vergleich Mit ähnlichen Verbindungen
- N-[3-(ethylamino)phenyl]acetamide
- Acetamide, N-(3-((2,3-dihydroxypropyl)ethylamino)phenyl)-
Comparison:
- N-[3-(ethylamino)phenyl]acetamide: This compound lacks the 2,3-dihydroxypropyl group, which significantly affects its reactivity and interaction with biological targets. It may have different chemical and biological properties compared to Acetamide, N-[3-[(2,3-dihydroxypropyl)ethylamino]phenyl]- .
- Acetamide, N-(3-((2,3-dihydroxypropyl)ethylamino)phenyl)-: This compound is structurally similar but may differ in terms of its physical properties and reactivity due to variations in the substitution pattern on the phenyl ring .
Conclusion
Acetamide, N-[3-[(2,3-dihydroxypropyl)ethylamino]phenyl]- is a versatile compound with significant applications in various fields Its unique structure and reactivity make it valuable in chemical synthesis, biological research, medicinal chemistry, and industrial processes
Eigenschaften
CAS-Nummer |
63467-22-1 |
|---|---|
Molekularformel |
C13H20N2O3 |
Molekulargewicht |
252.31 g/mol |
IUPAC-Name |
N-[3-[2,3-dihydroxypropyl(ethyl)amino]phenyl]acetamide |
InChI |
InChI=1S/C13H20N2O3/c1-3-15(8-13(18)9-16)12-6-4-5-11(7-12)14-10(2)17/h4-7,13,16,18H,3,8-9H2,1-2H3,(H,14,17) |
InChI-Schlüssel |
FDQUOJCGZFBPEO-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC(CO)O)C1=CC=CC(=C1)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Methylthieno[2,3-c]pyridin-4-ol](/img/structure/B13779708.png)
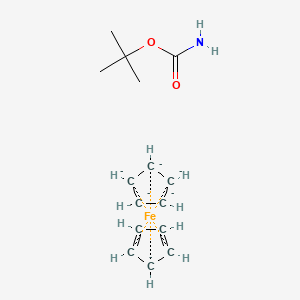
![4-Fluoro-2-[4-[(methylamino)methyl]phenyl]-2H-indazole-7-carboxamide](/img/structure/B13779729.png)
